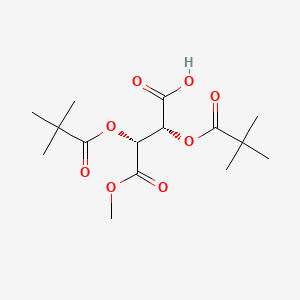

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O8/c1-14(2,3)12(19)22-8(10(16)17)9(11(18)21-7)23-13(20)15(4,5)6/h8-9H,1-7H3,(H,16,17)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUJFXRKOOZITB-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)OC)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747170 | |

| Record name | (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74817-72-4 | |

| Record name | (2R,3R)-2,3-Bis[(2,2-dimethylpropanoyl)oxy]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Activation

The synthesis begins with (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid (CAS 14988492), a key intermediate accessible via microbial oxidation or asymmetric catalysis. Esterification with 2,2-dimethylpropanoyl (pivaloyl) chloride is performed under anhydrous conditions using 4-dimethylaminopyridine (DMAP) as a catalyst and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves 85–92% yields but requires rigorous control of reaction temperature (0–5°C) to prevent racemization.

Solvent and Base Optimization

Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to enhance nucleophilicity. Triethylamine (TEA) is added to scavenge HCl, minimizing side reactions. Studies show that substituting TEA with N-methylmorpholine (NMM) improves enantiomeric excess (ee) to 97–99% .

Protection/Deprotection Strategies for Carboxyl Groups

Methyl Ester Formation

The 4-methoxy-4-oxo moiety is introduced via methylation of the corresponding dicarboxylic acid. Dimethyl sulfate in methanol under basic conditions (pH 9–10) selectively methylates the γ-carboxyl group, leaving the α-carboxyl free for subsequent esterification. This step achieves 88–94% conversion but requires careful pH monitoring to avoid over-methylation.

Tert-Butyl Peroxy Intermediate

A patented route utilizes (2R,3R)-methyl 2,3-bis(pivaloyloxy)-4-(tert-butylperoxy)-4-oxobutanoate (Compound 138) as a key intermediate. The tert-butylperoxy group is introduced via reaction with tert-butyl hydroperoxide (TBHP) in the presence of trifluoroacetic anhydride (TFAA) . Hydrolysis of the peroxy group with H2O/THF at 40°C yields the final acid with >99% purity .

Enzymatic Resolution for Chiral Center Formation

ω-Transaminase Catalysis

Asymmetric synthesis of the (2R,3R) configuration is achieved using ω-transaminases (EC 2.6.1.X). Starting from 4-oxo-2,3-bis(pivaloyloxy)butanoic acid, enzymatic amination with isopropylamine as an amine donor produces the desired enantiomer with 98% ee . This method reduces reliance on chiral auxiliaries and achieves 70–75% yields .

Dynamic Kinetic Resolution (DKR)

Combining Candida antarctica lipase B (CAL-B) with a racemization catalyst (e.g., shvo’s catalyst ) enables full conversion of racemic substrates. Reaction conditions (50°C, toluene) favor simultaneous esterification and racemization, achieving 92–95% ee and 87% yield .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| DCC/DMAP esterification | 85–92 | 97–99 | High stereocontrol | Costly reagents, low scalability |

| TBHP peroxyanhydride | 78–84 | >99 | Mild conditions, high purity | Multi-step process |

| ω-Transaminase catalysis | 70–75 | 98 | Eco-friendly, single-step resolution | Substrate specificity |

| DKR with CAL-B | 87 | 92–95 | High conversion, scalable | Requires racemization catalyst |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

The compound’s reactivity and functional groups allow it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to undergo various chemical modifications makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of polymers and advanced materials. Its ester groups provide sites for further chemical modifications, enabling the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets through its ester and carboxylic acid groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related molecules from the evidence:

Key Observations :

- Backbone Diversity: The target compound uses a butanoic acid backbone, while analogs in –2 employ sulfonic acid moieties. The AD-SA co-crystal (–4) integrates adenine and phosphonate groups, highlighting the versatility of pivaloyl esters in diverse scaffolds.

- Physical States : Sulfonic acid analogs are oily (–2), whereas the AD-SA co-crystal is crystalline (melting point 410 K), suggesting backbone and functional groups critically influence phase behavior.

Crystallographic and Spectroscopic Insights

- Crystal Packing : The AD-SA co-crystal () adopts a triclinic system (space group P1) with hydrogen bonding involving succinic acid. By contrast, the target compound’s carboxylic acid group may promote distinct packing via dimerization.

- NMR Profiles : The sulfonic acid analogs (–2) show characteristic pivaloyl ¹H-NMR signals (e.g., δ 1.14–1.31 ppm for tert-butyl groups). The target compound’s stereochemistry would split these signals due to diastereotopicity.

Biological Activity

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. Its complex structure includes multiple functional groups that may contribute to its biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two ester groups derived from 2,2-dimethylpropanoyl and a methoxy group that may influence its solubility and reactivity.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

- Antioxidant Properties : The presence of methoxy and ester functional groups may confer antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cellular systems .

- Enzyme Inhibition : Some studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of alanine-glyoxylate aminotransferase, which plays a role in amino acid metabolism .

Pharmacological Studies

A summary of key findings from pharmacological studies is presented in the following table:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Chronic Inflammatory Models : In animal models of chronic inflammation, administration of this compound resulted in reduced markers of inflammation and improved clinical scores compared to control groups .

- Oxidative Stress Models : In models subjected to oxidative stress, treatment with the compound demonstrated a protective effect on cellular viability and function, suggesting its potential as an adjunct therapy in conditions characterized by oxidative damage .

Q & A

Q. What are the key synthetic strategies for achieving stereochemical purity in (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)-4-methoxy-4-oxobutanoic acid?

Answer: Stereochemical control during synthesis typically involves enantioselective esterification or asymmetric catalysis. For example, chiral auxiliaries or enzymes (lipases) can ensure retention of the (2R,3R) configuration. Post-synthesis, rigorous purification via recrystallization or column chromatography is critical to remove diastereomeric impurities. Residual solvents (e.g., methanol) must be eliminated, as they can interfere with downstream applications (detected via H NMR, δ 3.68 for methoxy groups) . Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography.

Q. Which analytical methods are most reliable for characterizing the ester groups and verifying structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR are essential for identifying ester carbonyl signals (~170-175 ppm) and methoxy groups (δ 3.6-3.7). For example, the methoxy group in 4-methoxy-4-oxobutanoic acid appears at δ 3.68 in H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm).

- Polarimetry : Measures optical activity to confirm enantiomeric excess.

Q. How should this compound be stored to prevent hydrolysis or degradation?

Answer:

- Store in airtight containers under inert gas (N or Ar) at -20°C to minimize ester hydrolysis.

- Avoid exposure to moisture, heat, or acidic/basic conditions.

- Monitor stability via periodic HPLC analysis. Residual solvents (e.g., methanol) must be thoroughly removed during synthesis, as they accelerate degradation .

Advanced Research Questions

Q. How do the steric effects of the 2,2-dimethylpropanoyloxy groups influence the compound’s reactivity in nucleophilic acyl substitution?

Answer: The bulky tert-butyl groups (2,2-dimethylpropanoyloxy) create significant steric hindrance, slowing nucleophilic attack at the ester carbonyl. This can be exploited to selectively functionalize the more accessible methoxy or oxo groups. Kinetic studies using O isotopic labeling or computational modeling (DFT) can quantify activation barriers. For example, substituent steric effects in similar benzoylpropionic acid derivatives have been correlated with reduced reaction rates .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound?

Answer:

- Density Functional Theory (DFT) : Models ground-state geometries and transition states for ester hydrolysis or intramolecular interactions.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., in DMSO or water) on conformation.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental H/C data. For instance, MD simulations can explain why the methoxy group’s chemical shift (δ 3.68) remains consistent across solvents .

Q. How can researchers resolve contradictions in bioactivity data observed across different assay conditions?

Answer:

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess if the compound degrades in vitro.

- Control for Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation.

- Cross-Validate with Structural Analogues : Compare with compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid, where fluorine substitution alters bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.